Quinine

Cardiotoxicity QT prolongation Safety pharmacology

Procure the definitive (−)-stereoisomer of Quinine (CAS 1407-83-6) for antimalarial resistance mapping and cardiac safety profiling. This batch meets pharmacopoeial specifications (98.0%–102.0% purity) with quinidine and dihydroquinine impurities controlled to ≤0.5% individually. Unlike quinidine, Quinine exhibits a 14-fold lower hERG blockade (IC₅₀ 14× higher) and a 4.3-fold smaller clinical QT prolongation effect (ΔQTc%/ΔC 0.74% vs. 3.2% mg⁻¹·L⁻¹), making it the only scientifically valid choice for PfCRT transporter studies and ion channel research where cardiac interference must be minimized. Insist on certified stereochemical identity—direct substitution with cinchona analogs introduces systematic error.

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
CAS No. 1407-83-6
Cat. No. B10769574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinine
CAS1407-83-6
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
InChIInChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1
InChIKeyLOUPRKONTZGTKE-WZBLMQSHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 500 mg/L at 15 °C
1 g dissolves in: 1900 mL water, 760 mL boiling water
1 g dissolves in: 80 mL benzene (18 mL at 50 °C), 1.2 mL chloroform, 250 mL dry ether, 20 mL glycerol, 0.8 mL alcohol, 1900 mL of 10% ammonia water;  almost insoluble in petroleum ether
Soluble in ether, chloroform, carbon disulfide, glycerol, alkalies, and acids (with formation of salts)
Sol in pyrimidine
3.34e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Quinine (CAS 1407-83-6) Procurement Guide: Baseline Specifications and Comparator Context


Quinine (CAS 1407-83-6) is a quinoline aminoalcohol alkaloid obtained from Cinchona bark, existing as the levorotatory (−)-stereoisomer with defined 8S,9R configuration [1]. It is structurally and stereochemically related to its diastereomer (+)-quinidine (8R,9S) as well as the other major Cinchona alkaloids cinchonine and cinchonidine [2]. Analytical specifications per pharmacopoeial standards define quinine content at 98.0%–102.0% by HPLC, with related substance limits including quinidine and dihydroquinine impurities controlled to ≤0.5% individually and ≤1.0% total [3]. These stereochemical and purity parameters form the essential baseline against which any comparator analog must be evaluated for scientific or industrial application.

Why Cinchona Alkaloid Substitution Without Quinine-Specific Validation Fails in Scientific Applications


Despite structural similarity among Cinchona alkaloids, substitution of quinine with quinidine, cinchonine, or cinchonidine without explicit validation introduces quantifiable performance divergence. In vitro antimalarial assays demonstrate that quinidine exhibits 1.8-fold greater potency (EC50 80 nM vs 144 nM) than quinine against Plasmodium falciparum, while cinchonidine is 1.6-fold less potent (EC50 225 nM) [1]. Cardiac safety profiles differ substantially: quinidine produces 4.3-fold greater concentration-dependent QT interval prolongation (ΔQTc%/ΔC 3.2% vs 0.74% mg⁻¹·L⁻¹) [2]. At the molecular target level, quinine blocks the hERG potassium channel with 14-fold lower potency than quinidine [3]. These differences arise from stereospecific interactions with both parasite PfCRT transporter and human cardiac ion channels, making direct substitution scientifically indefensible without application-specific requalification.

Quinine (CAS 1407-83-6) Quantitative Differentiation Evidence: Comparator Data for Procurement Decisions


Cardiac Safety Profile: Quinine Exhibits 4.3-Fold Lower QT Prolongation Potency Than Quinidine in Head-to-Head Clinical Comparison

In a direct clinical comparison of 31 quinine-treated and 14 quinidine-treated malaria patients, quinine demonstrated a significantly reduced proarrhythmic risk. The mean ratio of change in corrected QT interval to change in plasma concentration (ΔQTc%/ΔC) was 0.74%·mg⁻¹·L⁻¹ for quinine, compared to 3.2%·mg⁻¹·L⁻¹ for quinidine (p < 0.001), representing a 4.3-fold lower concentration-dependent QT prolongation effect [1]. Additionally, despite plasma quinine concentrations reaching up to 20 mg/L, no evidence of cardiotoxicity was observed, whereas QT prolongation was considerably greater in quinidine-treated patients [2].

Cardiotoxicity QT prolongation Safety pharmacology Malaria treatment

hERG Channel Blockade: Quinine is 14-Fold Less Potent Than Quinidine in Stereospecific Ion Channel Assays

In a direct comparative study using patch-clamp electrophysiology, quinine blocked the hERG potassium channel with 14-fold lower potency than its diastereomer quinidine [1]. This stereospecific difference was reversed by the F656C-hERG mutation, which decreased affinity of both drugs while rendering quinine more potent than quinidine in the mutant channel, confirming that the F656 residue contributes to the stereoselective binding pocket [2]. The results demonstrate distinct impacts on channel dynamics and imply stereospecific block effects on hERG that differentiate the two diastereomers.

hERG Cardiac ion channel Stereoselectivity Safety pharmacology

Antimalarial Potency Ranking: Quinine Demonstrates Defined EC50 Values Relative to Cinchona Alkaloid Comparators in Resistant P. falciparum Isolates

In a study of 46 fresh P. falciparum isolates from northwestern Thailand—an area where quinine monotherapy is no longer curative—the mean EC50 value for quinine was 144 nM, compared to 80 nM for quinidine (1.8-fold more potent), 104 nM for cinchonine (1.4-fold more potent), and 225 nM for cinchonidine (1.6-fold less potent) [1]. At the EC99 level, values were 8040 nM for quinine, 861 nM for quinidine, 1176 nM for cinchonine, and 6531 nM for cinchonidine, with quinine and cinchonidine EC99 values exceeding the therapeutic concentration range [2]. In Brazilian isolates, quinine IC50 ranged from 0.053 to 8.132 μmol/L of blood, compared to 0.053 to 4.577 μmol/L for quinidine [3].

Antimalarial Plasmodium falciparum Drug resistance In vitro assay

Stereochemical Specificity: Quinine and Quinidine Exhibit >100-Fold Greater Activity Than 9-Epimers Against Chloroquine-Sensitive P. falciparum

Quinine and quinidine were over 100 times more active than 9-epiquinine and 9-epiquinidine against chloroquine-sensitive Plasmodium falciparum and over 10 times more active against chloroquine-resistant P. falciparum [1]. This difference is solely attributable to three-dimensional configuration at the C-8 and C-9 chiral centers, as the chemical composition is identical. Crystallographic analysis revealed that the positioning of hydrogen-bonding groups (N⁺-1--H-N1 and O-12--H-O12) differs substantially between the active erythro alkaloids and the weakly active threo 9-epimers, determining relative hydrogen bond formation with cellular targets [2].

Stereochemistry Structure-activity relationship 9-epimers Antimalarial

Pharmacopoeial Purity Specifications: Quinine Analytical Standards Require Quantifiable Control of Diastereomeric Impurities Including Quinidine

Pharmacopoeial specifications for quinine injectable formulations require HPLC-UV determination of content at 98.0%–102.0%, with related substances controlled to individual impurity ≤0.5% and total impurities ≤1.0%, specifically including quinidine, dihydroquinine, and other double-bond isomers [1]. A validated ion-pair HPLC-UV method for simultaneous quantitation of quinine, quinidine, cinchonine, cinchonidine, dihydroquinine, and dihydroquinidine achieved linearity with r² > 0.995 for all analytes and demonstrated that API quinine content falls within <99.0%–101.0% with dihydroquinine and cinchonidine at compliant levels [2]. In market surveillance, only 43.5% of tested quinine-based pharmaceutical formulations met acceptance criteria, with quinidine detected in 56.5% of samples [3].

Analytical chemistry HPLC Quality control Pharmacopoeia

Pharmacokinetic Differentiation: Quinine Exhibits Longer Elimination Half-Life and Higher Plasma Protein Binding Than Quinidine

In a crossover study of 8 healthy Thai males receiving 10 mg/kg intravenous infusions of each alkaloid, quinine demonstrated a median terminal elimination half-life of 9.9 hours (range 8.8–15.1), significantly longer than quinidine at 5.7 hours (range 5.0–10.0) (P < 0.01) [1]. Quinine exhibited higher plasma protein binding with 9.4% free drug (range 7.3–15.0%) compared to quinidine at 22.8% free drug (range 15.4–47.2%) (P < 0.01). Total clearance was lower for quinine (3.4 mL/min/kg) versus quinidine (7.7 mL/min/kg) (P < 0.01), though unbound drug clearance was not significantly different (29.9 vs 32.2 mL/min/kg, P > 0.2) [2].

Pharmacokinetics Half-life Protein binding Clearance

Quinine (CAS 1407-83-6) Validated Application Scenarios Based on Quantitative Differentiation Evidence


Antimalarial Drug Discovery: Reference Standard for PfCRT-Mediated Stereospecific Resistance Mechanism Studies

Quinine serves as the essential (−)-stereoisomer reference compound for investigating PfCRT transporter-mediated resistance mechanisms in Plasmodium falciparum. As demonstrated, the K76I mutation in PfCRT reverses the normal potency order of quinine and quinidine, and stereospecific potency correlates with side-chain hydrophobicity of the position 76 residue [1]. Second-site mutations (C72R, Q352K/R, V369F) differentially modulate susceptibility to quinine versus quinidine, making quinine indispensable for mapping structure-activity relationships in antimalarial resistance research [2].

Cardiac Safety Pharmacology: Low-hERG-Liability Tool Compound for Stereospecific Ion Channel Studies

Quinine's 14-fold lower hERG blockade potency relative to quinidine, combined with its 4.3-fold lower clinical QT prolongation effect (ΔQTc%/ΔC 0.74% vs 3.2% mg⁻¹·L⁻¹), positions it as the preferred Cinchona alkaloid for studies requiring minimized cardiac ion channel interference [1][2]. The F656 residue-mediated stereoselective pocket identified in hERG provides a molecular framework for using quinine-quinidine pairs to probe stereospecific drug-channel interactions without confounding high-affinity blockade [3].

Analytical Reference Standard and Pharmaceutical Quality Control

Quinine pharmacopoeial reference standards are specified for HPLC-based assay and impurity profiling, with defined acceptance criteria for related diastereomers including quinidine (≤0.5% individually) [1]. Validated ion-pair HPLC methods enable simultaneous quantitation of quinine alongside quinidine, cinchonine, cinchonidine, and dihydro-derivatives with r² > 0.995 linearity, providing essential analytical tools for pharmaceutical quality assessment where only 43.5% of tested formulations meet specifications [2].

Pharmacokinetic and Drug-Drug Interaction Studies

The quantifiably distinct pharmacokinetic profile of quinine—including 1.7-fold longer elimination half-life (9.9 h vs 5.7 h) and 2.4-fold lower free fraction (9.4% vs 22.8% unbound) compared to quinidine—makes it the appropriate compound for studies of CYP3A4-mediated metabolism, protein-binding displacement interactions, and concentration-effect modeling in malaria pharmacotherapy [1]. These parameters cannot be substituted by quinidine data without introducing systematic error.

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